1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Overview
Description
1-(4-Ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, often referred to as EPEI, is an aromatic heterocyclic compound with a wide range of applications in the scientific and medical fields. EPEI is used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.
Mechanism Of Action
EPEI is believed to act as an agonist at the μ-opioid receptor, which is responsible for the regulation of pain, reward, and addiction. It is also believed to act as an agonist at the 5-HT3 receptor, which is responsible for the regulation of serotoninergic transmission.
Biochemical And Physiological Effects
EPEI has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as anti-nociceptive effects. It has also been shown to have anxiolytic and antidepressant effects.
Advantages And Limitations For Lab Experiments
EPEI has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be used as a starting material in the synthesis of various compounds. However, it is important to note that EPEI is highly toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of EPEI. One potential application is in the development of drugs for the treatment of pain, anxiety, and depression. Another potential application is in the development of drugs for the treatment of addiction. Additionally, EPEI could be used in the development of pesticides and dyes. Finally, further research could be conducted to better understand the biochemical and physiological effects of EPEI.
Scientific Research Applications
EPEI has many applications in the scientific and medical fields. It is used as a starting material in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the study of its biochemical and physiological effects, as well as in the study of its mechanism of action.
properties
IUPAC Name |
1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10-4-6-11(7-5-10)13(2,16)12-14-8-9-15-12/h4-9,16H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDXXRQJJEYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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